

In-Depth Technical Guide to Lanthanum-140: Radiological Safety and Handling Precautions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiological properties of **Lanthanum-140** (La-140), coupled with detailed safety protocols and handling precautions. This document is intended to serve as an essential resource for laboratory personnel, ensuring the safe and compliant use of this potent radioisotope in research and development settings.

Introduction to Lanthanum-140

Lanthanum-140 is a synthetic radioisotope of the element lanthanum, identified by the CAS number 13981-28-7.^[1] It is a potent emitter of both beta particles and high-energy gamma radiation, necessitating stringent safety measures during its handling and use. A significant characteristic of La-140 is its origin as the daughter product of Barium-140 (Ba-140) decay, which has a longer half-life of approximately 12.8 days.^[1] This parent-daughter relationship is frequently exploited in research settings, where La-140 can be periodically "milked" from a Ba-140 source. Historically, La-140 played a crucial role in the RaLa (Radioactive Lanthanum) implosion tests during the development of nuclear weapons, where its gamma emissions were used for diagnostic imaging of the implosion dynamics.^[1] Today, its applications are primarily in scientific research as a radiotracer.^[2]

Radiological Properties

A thorough understanding of the radiological properties of **Lanthanum-140** is fundamental to establishing effective safety protocols. La-140 decays via beta-minus (β^-) emission to the

stable Cerium-140 (Ce-140).[\[1\]](#)[\[3\]](#) The key radiological data for La-140 are summarized in the tables below.

Table 1: Key Radiological Properties of Lanthanum-140

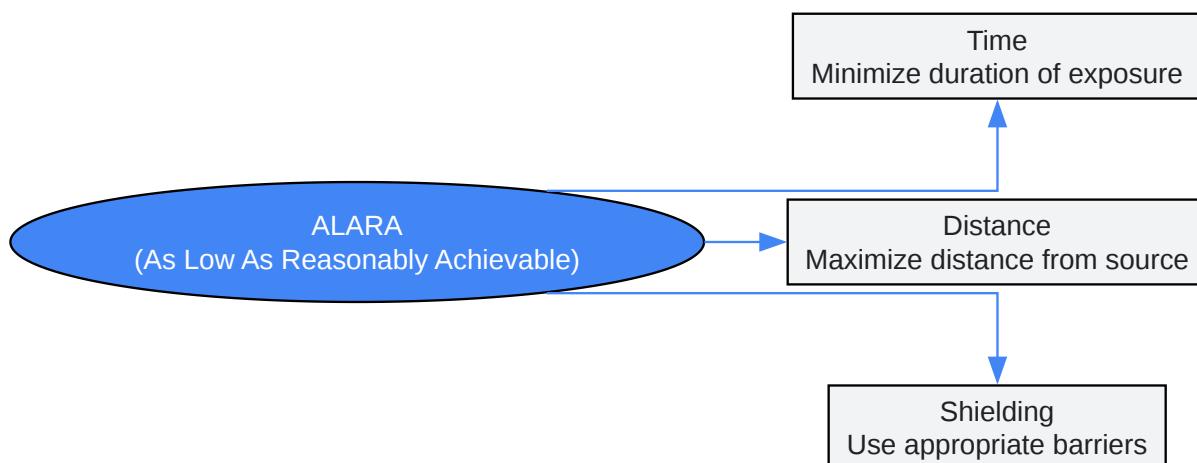
Property	Value	Reference(s)
Half-life	1.67858 days (40.286 hours)	[1] [4]
Decay Mode	100% Beta-minus (β^-)	[1]
Decay Product	Cerium-140 (stable)	[1]
Beta Decay Energy (Q-value)	3.762 MeV	[3] [5]
Specific Gamma-Ray Dose Constant	1.13 R-cm ² /mCi-hr	[6]
CAS Number	13981-28-7	[1]

Table 2: Principal Beta Emissions of Lanthanum-140

Maximum Energy (MeV)	Average Energy (MeV)	Intensity (%)
2.164	0.8462	5.2
1.677	0.6295	20.7
1.348	0.4874	44.5
1.239	0.4411	11.1

Source: Compiled from data in reference[\[4\]](#)

Table 3: Principal Gamma Emissions of Lanthanum-140


Energy (keV)	Intensity (%)
328.76	20.3
487.02	45.5
815.77	23.3
925.24	6.9
1596.21	95.4

Source: Compiled from data in reference[7]

Radiological Safety and Handling Precautions

The high-energy beta and gamma emissions from **Lanthanum-140** present both external and internal radiation hazards. Adherence to the principles of As Low As Reasonably Achievable (ALARA) is paramount. The three pillars of ALARA are Time, Distance, and Shielding.

- Time: Minimize the duration of exposure to La-140. Plan experiments meticulously and perform dry runs without the radioactive material to streamline procedures.[3][4][8]
- Distance: Maximize the distance from the La-140 source. The intensity of radiation decreases with the square of the distance from the source (Inverse Square Law).[3][8]
- Shielding: Use appropriate shielding to attenuate the radiation.[3][8]

[Click to download full resolution via product page](#)

ALARA Principles for Radiation Protection.

Shielding

Proper shielding is critical for mitigating the external radiation hazard from La-140.

- Beta Shielding: The high-energy beta particles emitted by La-140 can be effectively shielded using low atomic number (low-Z) materials such as acrylic (Plexiglas) or thick plastic. A thickness of at least 1 cm of acrylic is recommended to fully attenuate the most energetic beta particles. Using high-Z materials like lead for primary beta shielding should be avoided as it can lead to the production of secondary X-rays (Bremsstrahlung).[9]
- Gamma Shielding: The high-energy gamma rays from La-140 require dense, high-Z materials for effective shielding. Lead, steel, and concrete are commonly used. The required thickness of these materials can be estimated using the concepts of Half-Value Layer (HVL) and Tenth-Value Layer (TVL), which are the thicknesses required to reduce the radiation intensity by 50% and 90%, respectively.

Table 4: Calculated Half-Value Layers (HVL) and Tenth-Value Layers (TVL) for Lanthanum-140 Gamma Emissions

Gamma Energy (keV)	Shielding Material	Density (g/cm ³)	Mass Attenuation Coefficient (cm ² /g)		
			1	2	3
328.76	Lead	11.34	0.243	0.25	0.84
487.02	Lead	11.34	0.144	0.43	1.42
815.77	Lead	11.34	0.088	0.69	2.30
1596.21	Lead	11.34	0.056	1.10	3.65
328.76	Steel	7.87	0.115	0.77	2.55
487.02	Steel	7.87	0.091	0.97	3.23
815.77	Steel	7.87	0.070	1.26	4.19
1596.21	Steel	7.87	0.052	1.69	5.62
328.76	Concrete	2.35	0.112	2.64	8.76
487.02	Concrete	2.35	0.090	3.29	10.92
815.77	Concrete	2.35	0.069	4.25	14.11
1596.21	Concrete	2.35	0.051	5.76	19.13

Calculations based on mass attenuation coefficients from NIST[10][11][12] and material densities.

A combined shielding approach is often optimal, with an inner layer of a low-Z material to stop the beta particles and an outer layer of a high-Z material to attenuate the gamma rays and any Bremsstrahlung produced.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling unsealed sources of La-140.

- Lab Coat: A full-length lab coat should be worn at all times.

- Gloves: Two pairs of disposable gloves (e.g., nitrile) are recommended and should be changed frequently.
- Eye Protection: Safety glasses with side shields or goggles are required.
- Dosimetry: Personnel handling mCi or greater quantities of La-140 should wear whole-body and extremity (ring) dosimeters.

Dosimetry

Personnel monitoring is essential to track radiation exposure and ensure compliance with regulatory limits.

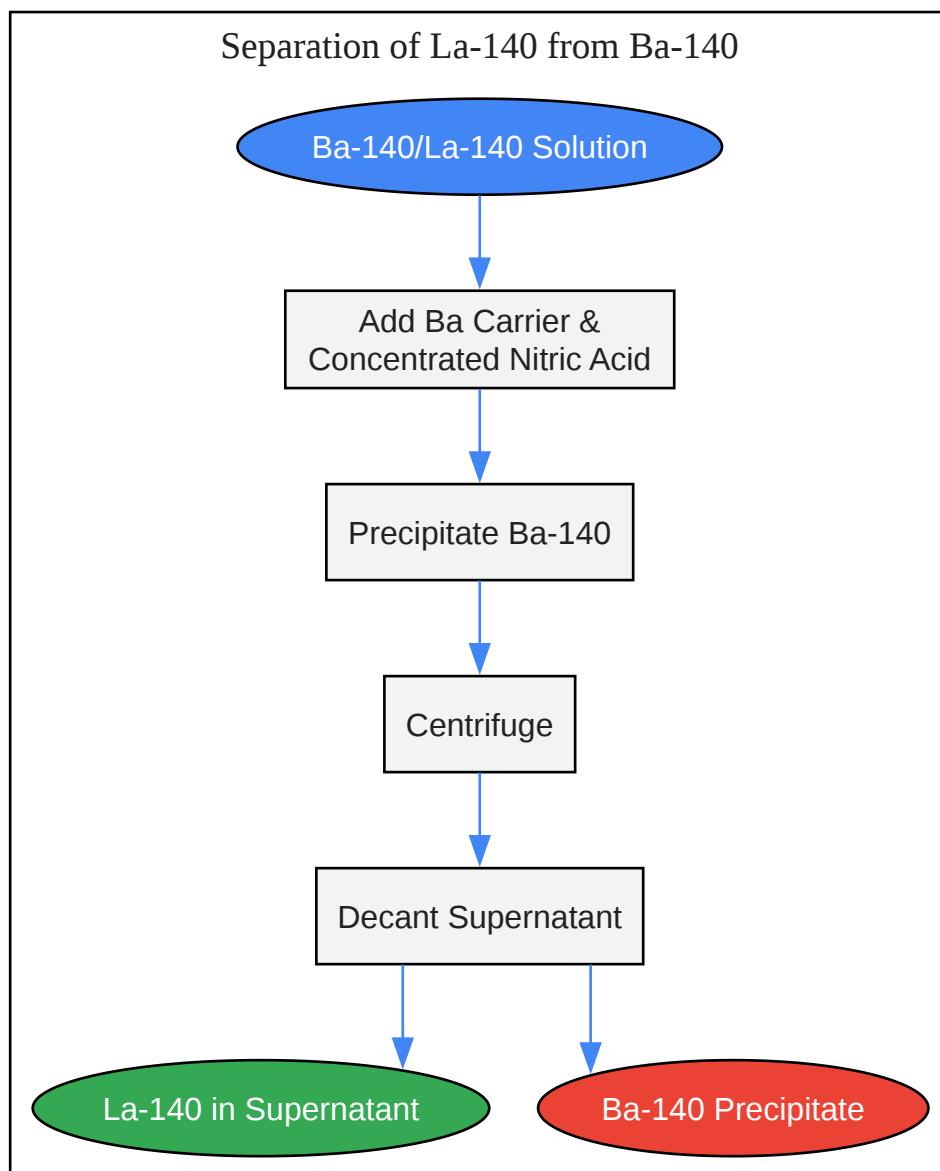
- Whole-Body Dosimeters: Optically Stimulated Luminescence (OSL) or Thermoluminescent Dosimeters (TLD) are suitable for monitoring whole-body exposure to the gamma radiation from La-140.^{[2][13][14]} These should be worn on the torso at chest or waist level.
- Extremity Dosimeters: Ring dosimeters, typically containing a TLD chip, are crucial for monitoring exposure to the hands, especially when handling stock vials or performing radiolabeling procedures.^{[3][8][15]}

Contamination Control

Preventing the spread of radioactive contamination is a primary safety objective.

- Designated Work Area: All work with unsealed La-140 should be conducted in a designated area, such as a fume hood or a glove box, with surfaces covered with absorbent, plastic-backed paper.
- Surveying: The work area and personnel should be surveyed for contamination with a Geiger-Muller (GM) survey meter before, during, and after the experiment. Wipe tests should also be performed to detect removable contamination.
- Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where radioactive materials are handled.^[8] Hands should be thoroughly washed after handling radioactive materials.

Experimental Protocols


The following sections provide a general framework for common experimental procedures involving **Lanthanum-140**. Specific details may need to be adapted based on the exact nature of the experiment.

"Milking" of Lanthanum-140 from Barium-140

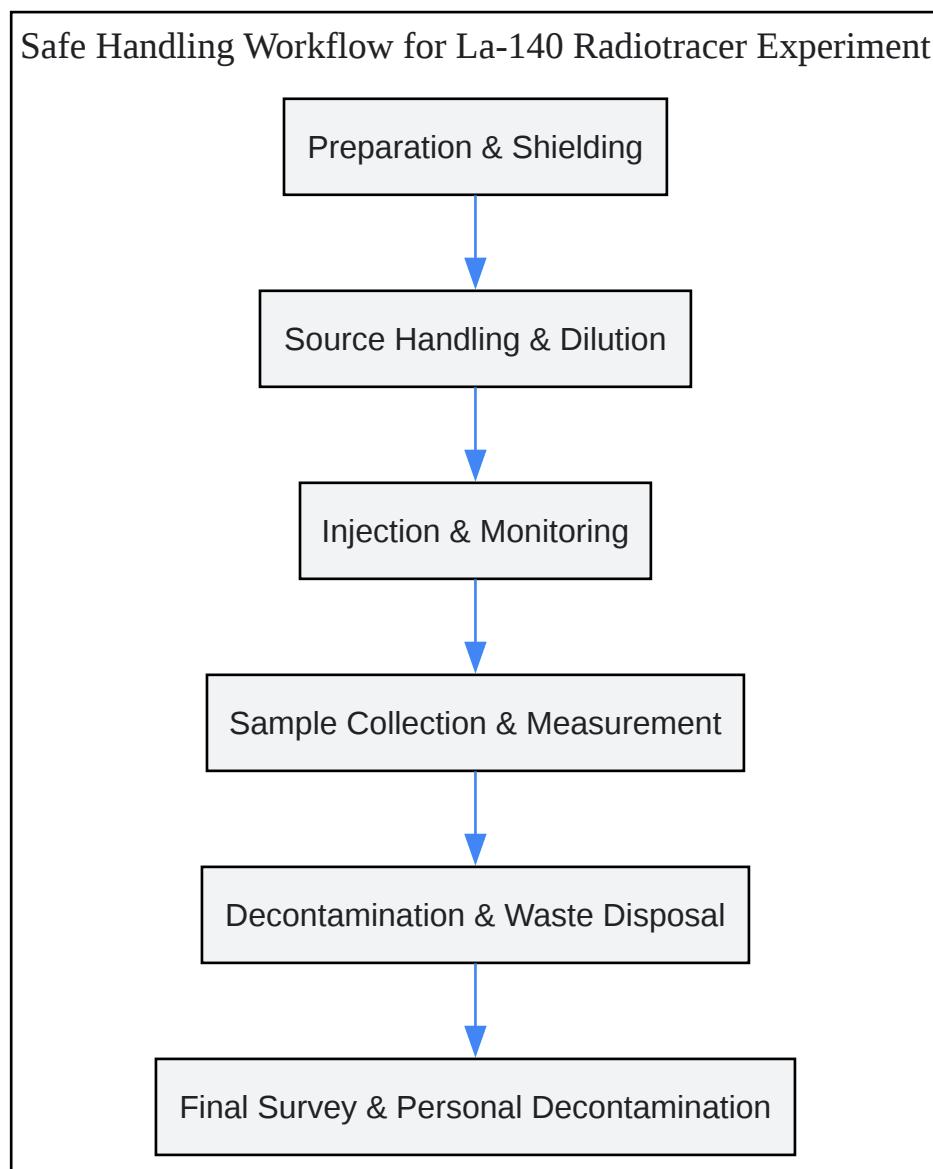
This procedure describes the separation of carrier-free La-140 from its parent, Ba-140.

Methodology:

- Preparation: A solution containing Ba-140 (as Barium Chloride or Nitrate) is the starting material.
- Precipitation of Barium: The Ba-140 is precipitated from the solution by the addition of a carrier, such as non-radioactive Barium Nitrate, in the presence of concentrated nitric acid (approximately 80%).^[16] The La-140, being soluble in the nitric acid, remains in the supernatant.
- Separation: The mixture is centrifuged, and the supernatant containing the La-140 is carefully decanted.
- Purification (Optional): For higher purity, the process can be repeated. A double barium chromate precipitation can be used to remove any strontium impurities, followed by a double nitrate precipitation to remove the barium.^[16]
- Final Preparation: The final La-140 solution is typically prepared in a dilute acid, such as 0.1 M HCl, making it suitable for subsequent radiolabeling.

[Click to download full resolution via product page](#)

Workflow for "Milking" La-140 from Ba-140.


Radiotracer Experiment Workflow

This workflow outlines the key steps and safety considerations for a typical radiotracer study using a mCi quantity of La-140.

Methodology:

- Preparation and Shielding:
 - Set up the designated work area (e.g., fume hood) with absorbent paper.
 - Arrange lead brick shielding around the work area to minimize external dose rates.
 - Have all necessary equipment, including remote handling tools (tongs), within the shielded area.
- Source Handling and Dilution:
 - Wear a lab coat, two pairs of gloves, safety glasses, a whole-body dosimeter, and a ring dosimeter.
 - Using tongs, transfer the stock vial of La-140 from its lead pig to the shielded work area.
 - Perform the necessary dilutions within the shielded area, using remote pipetting systems if available.
- Injection and Monitoring:
 - For in-vitro experiments, add the La-140 tracer to the system. For in-vivo studies, follow approved animal handling protocols.
 - Continuously monitor the work area with a GM survey meter.
- Sample Collection and Measurement:
 - Collect samples at predetermined time points.
 - Measure the activity of the samples using a suitable detector (e.g., gamma counter, liquid scintillation counter).
- Decontamination and Waste Disposal:
 - After the experiment, decontaminate all surfaces and equipment.
 - Segregate radioactive waste into appropriate containers for solid and liquid waste.

- Survey the work area to ensure it is free of contamination.
- Post-Experiment Procedures:
 - Remove and dispose of outer gloves in the radioactive waste.
 - Survey hands, lab coat, and shoes before leaving the designated area.
 - Wash hands thoroughly.

[Click to download full resolution via product page](#)

Safe Handling Workflow for La-140.

Waste Disposal

Radioactive waste containing La-140 must be managed according to institutional and regulatory guidelines.

- Segregation: La-140 waste should be segregated from other radioactive waste streams due to its short half-life.
- Decay-in-Storage: Given its 40.3-hour half-life, La-140 waste is a good candidate for decay-in-storage. As a general rule, waste should be stored for at least 10 half-lives (approximately 17 days for La-140) before being surveyed for disposal as non-radioactive waste.
- Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (La-140), the activity, and the date.
- Containers: Use designated containers for solid and liquid waste. Sharps should be placed in a puncture-resistant container.

Emergency Procedures

In the event of a spill or other emergency involving La-140, the following steps should be taken:

- Notify: Alert personnel in the immediate area and the Radiation Safety Officer (RSO).
- Contain: Cover liquid spills with absorbent material. For dry spills, dampen the material to prevent airborne contamination.
- Isolate: Restrict access to the contaminated area.
- Decontaminate Personnel: If skin or clothing is contaminated, remove the clothing and wash the affected skin with mild soap and lukewarm water.
- Decontaminate Area: Decontamination of the spill area should be performed under the guidance of the RSO.

A "minor" spill of La-140 is generally considered to be less than 10 mCi, while a "major" spill is 10 mCi or greater.^[17] All personnel should be familiar with their institution's specific emergency response plan.

Conclusion

Lanthanum-140 is a valuable tool for scientific research, but its use demands a high level of radiological safety awareness and strict adherence to established protocols. By understanding its radiological properties and implementing the handling precautions outlined in this guide, researchers can minimize their radiation exposure and ensure a safe laboratory environment. Continuous training and a commitment to the ALARA principles are essential for all personnel working with this and other radioactive materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. pnnl.gov [pnnl.gov]
- 3. ameslab.gov [ameslab.gov]
- 4. iem-inc.com [iem-inc.com]
- 5. Isotope data for Lanthanum-140 in the Periodic Table [periodictable.com]
- 6. meral.edu.mm [meral.edu.mm]
- 7. Inhb.fr [Inhb.fr]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. NIST: X-Ray Mass Attenuation Coefficients - Lead [physics.nist.gov]
- 11. NIST: X-Ray Mass Attenuation Coefficients - Table 3 [physics.nist.gov]
- 12. NIST: X-Ray Mass Attenuation Coefficients - Lanthanum [physics.nist.gov]

- 13. severin.su [severin.su]
- 14. Calculation of radiation attenuation coefficients for shielding concretes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
- 16. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 17. mcw.edu [mcw.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to Lanthanum-140: Radiological Safety and Handling Precautions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220453#lanthanum-140-radiological-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com